molecular formula C12H16O2 B2689467 3-(3,5-Dimethylphenoxy)-2-butanone CAS No. 24264-52-6

3-(3,5-Dimethylphenoxy)-2-butanone

Cat. No.: B2689467
CAS No.: 24264-52-6
M. Wt: 192.258
InChI Key: YLYNQLVPKXDCGA-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenoxy)-2-butanone is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.258. The purity is usually 95%.
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Scientific Research Applications

Solar Cell Applications

Organic sensitizers, including compounds with functional groups similar to "3-(3,5-Dimethylphenoxy)-2-butanone," have been engineered at the molecular level for application in solar cells. These sensitizers, when anchored onto TiO2 films, exhibit high incident photon to current conversion efficiency, demonstrating their utility in photovoltaic technology. This area of research is crucial for the development of efficient, sustainable energy sources (Kim et al., 2006).

Catalysis and Organic Synthesis

The palladium-catalyzed intramolecular hydroalkylation of 3-butenyl β-diketones showcases the intricate reactions that similar compounds can undergo, highlighting the potential for "this compound" in synthetic organic chemistry. Such reactions expand the toolkit available for the synthesis of complex molecules, which is foundational in drug development, materials science, and chemical manufacturing (Qian et al., 2005).

Environmental Chemistry

Research on the formation yields from the gas-phase reactions of O3 with various compounds, including those structurally related to "this compound," contributes to our understanding of atmospheric chemistry and pollutant dynamics. Such studies are essential for environmental monitoring and developing strategies to mitigate air pollution (Chew & Atkinson, 1996).

Material Science

The development of novel catalysts for processes like 1,3-butadiene dimerization reflects the role of organometallic chemistry in creating materials with specific properties. These catalysts are crucial for producing new polymers and materials with applications in various industries, from automotive to healthcare (Harkal et al., 2005).

Optoelectronics

Compounds with pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives are explored for their redox, structural, and optoelectronic properties, indicating the potential use of "this compound" in the development of molecular wires and optoelectronic devices. These materials are critical for advancing technologies in displays, lighting, and photovoltaics (Wang et al., 2006).

Future Directions

The future directions for research on “3-(3,5-Dimethylphenoxy)-2-butanone” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored.

Relevant Papers

There are several papers related to “this compound” and similar compounds . These papers provide valuable insights into the properties and potential applications of these compounds.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(3,5-Dimethylphenoxy)-2-butanone . Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and how it is metabolized in the body. More research is needed to understand how these and other environmental factors influence the action of this compound.

Properties

IUPAC Name

3-(3,5-dimethylphenoxy)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8-5-9(2)7-12(6-8)14-11(4)10(3)13/h5-7,11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYNQLVPKXDCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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